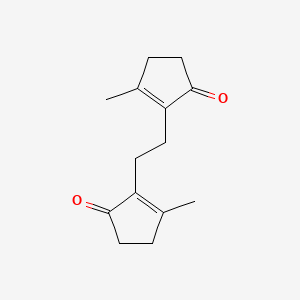
2,2'-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is an organic compound characterized by its unique structure, which includes two cyclopentene rings connected by an ethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) typically involves the reaction of 3-methylcyclopent-2-en-1-one with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentene rings, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentenes.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ethane bridge and cyclopentene rings provide a rigid structure that can fit into specific binding sites, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with chlorophenol groups instead of cyclopentene rings.
2,2’-(Ethylenedioxy)bis(ethylamine): Contains an ethylenedioxy bridge but with amine groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(3-methylcyclopent-2-en-1-one) is unique due to its specific combination of cyclopentene rings and ethane bridge, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
487041-44-1 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-methyl-2-[2-(2-methyl-5-oxocyclopenten-1-yl)ethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-9-3-7-13(15)11(9)5-6-12-10(2)4-8-14(12)16/h3-8H2,1-2H3 |
Clave InChI |
FLZQBRAJEAHJIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1)CCC2=C(CCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















